molecular formula C15H18N2O B2456089 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 39222-65-6

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2456089
CAS No.: 39222-65-6
M. Wt: 242.322
InChI Key: WCVHQFKRNJEWKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include the use of specific solvents and controlled microwave irradiation to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the use of microwave-assisted synthesis suggests a scalable approach for industrial applications. The use of catalysts like silica-supported fluoroboric acid can potentially be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted benzodiazepine derivatives .

Scientific Research Applications

3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .

Properties

IUPAC Name

9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHQFKRNJEWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC3=CC=CC=C3N2)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the structural characteristics of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives and how are they synthesized?

A: These compounds are characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene ring. A key structural feature is the presence of two methyl groups at the 3 position of the cyclohexene ring. [] The synthesis typically involves a two-step process:

  1. Cyclization: The condensation product undergoes cyclization, often facilitated by acidic conditions, to yield the final this compound derivative. [, ]

Q2: What spectroscopic techniques are used to characterize these compounds?

A2: Researchers utilize a combination of spectroscopic techniques for structural elucidation, including:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and stereochemistry. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the proposed structure. [, ]

Q3: Have any studies investigated the crystal structure of these compounds?

A: Yes, X-ray crystallography has been employed to analyze the three-dimensional structure of some derivatives. For instance, the crystal structure of 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed that the seven-membered diazepine ring adopts a distorted boat conformation, while the cyclohexene ring exhibits a 1,2-diplanar conformation. []

Q4: What are the potential applications of these compounds?

A: While research is ongoing, these compounds have shown potential for biological activity, particularly within the central nervous system. Some derivatives exhibit tranquilizing, muscle relaxant, and antispasmodic effects. [] Further research is being conducted to explore their potential as chemosensors for transition metal cations and other applications. []

Q5: How does the substitution pattern on the benzene rings influence the properties of these compounds?

A: Introducing various substituents at different positions on the benzene rings can significantly impact the compound's pharmacological activity, potency, and selectivity. This structure-activity relationship is crucial for optimizing the desired therapeutic effects. [, ] For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.

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